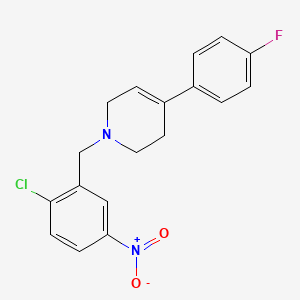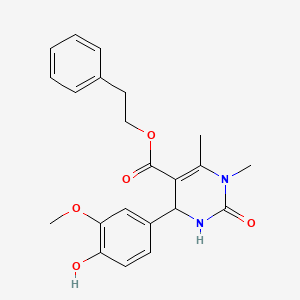
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide, also known as CHM-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. For example, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been reported to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is relatively easy to synthesize and has low toxicity in animal models. However, one of the limitations of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide. One potential direction is to investigate the efficacy of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide and its potential as a therapeutic agent for various diseases. Finally, the development of more soluble formulations of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide could improve its efficacy and make it more suitable for clinical use.
In conclusion, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anticancer, anti-inflammatory, and analgesic activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide as a white solid with a melting point of 138-142°C.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. In cancer research, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-2-3-8(9(11)6-7)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGYXXBOCTKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)

![2,4-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5116769.png)
![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)
